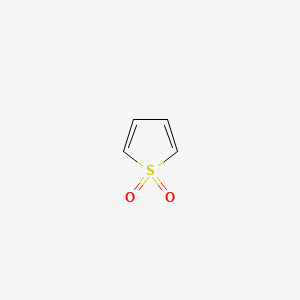

Thiophene, 1,1-dioxide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

thiophene 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O2S/c5-7(6)3-1-2-4-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHFSEWKWORSLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CS(=O)(=O)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181556 | |

| Record name | Thiophene, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27092-46-2 | |

| Record name | Thiophene, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27092-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027092462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Substituted Thiophene 1,1-Dioxides

For Researchers, Scientists, and Drug Development Professionals

Thiophene (B33073) 1,1-dioxides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. The incorporation of the sulfone group into the thiophene ring alters its electronic properties, making these scaffolds valuable as pharmacophores, reactive intermediates, and components in organic electronics. This technical guide provides a comprehensive overview of the primary synthetic strategies for accessing substituted thiophene 1,1-dioxides, complete with detailed experimental protocols, comparative data, and mechanistic insights.

Core Synthetic Strategies

The synthesis of substituted thiophene 1,1-dioxides can be broadly categorized into two main approaches: the direct oxidation of a pre-synthesized substituted thiophene, and the construction of the thiophene 1,1-dioxide ring through various cyclization reactions. A third approach involves the functionalization of a pre-existing thiophene 1,1-dioxide core, most notably through cross-coupling reactions.

Oxidation of Substituted Thiophenes

The most direct and common method for the synthesis of thiophene 1,1-dioxides is the oxidation of the corresponding thiophenes. The choice of oxidant and reaction conditions is crucial to achieve high yields and to avoid over-oxidation or side reactions.

Common oxidizing agents include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and dimethyldioxirane (B1199080) (DMDO).

Experimental Protocol: Oxidation of 2,5-Disubstituted Thiophene with m-CPBA

A solution of the 2,5-disubstituted thiophene (1.0 mmol) in a suitable solvent such as dichloromethane (B109758) (DCM) or chloroform (B151607) (20 mL) is cooled to 0 °C in an ice bath. To this stirred solution, m-CPBA (2.2-3.0 mmol, 2.2-3.0 equivalents) is added portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a period of 2 to 24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with DCM and washed sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired thiophene 1,1-dioxide.

| Oxidizing Agent | Typical Conditions | Substrate Scope | Reported Yields (%) |

| m-CPBA | DCM or CHCl₃, 0 °C to rt | Broad, tolerates various functional groups | 60-95% |

| H₂O₂ | Acetic acid, reflux | Electron-rich thiophenes | 50-80% |

| Dimethyldioxirane | Acetone, 0 °C to rt | Good for electron-deficient thiophenes | 70-90% |

Ring-Forming Reactions Followed by Oxidation

Several classic organic reactions can be employed to construct the substituted thiophene ring, which is subsequently oxidized to the corresponding 1,1-dioxide. These methods offer access to a wide variety of substitution patterns.

a) Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring.[1][2][3][4][5]

b) Hinsberg Thiophene Synthesis

The Hinsberg synthesis is a condensation reaction between a 1,2-dicarbonyl compound and diethyl thiodiacetate in the presence of a strong base to yield a 3,4-disubstituted thiophene-2,5-dicarboxylate.[6][7][8][9][10]

Experimental Protocol: Hinsberg Synthesis of a 3,4-Disubstituted Thiophene

To a solution of sodium ethoxide, prepared by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (B145695) (50 mL), is added a mixture of the 1,2-dicarbonyl compound (e.g., benzil, 0.05 mol) and diethyl thiodiacetate (0.05 mol). The reaction mixture is heated under reflux for 2-4 hours. After cooling, the mixture is poured into water and acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to give the 3,4-disubstituted thiophene-2,5-dicarboxylate. This intermediate can then be oxidized to the corresponding 1,1-dioxide as described previously.

| Ring-Forming Reaction | Starting Materials | Key Reagents | Subsequent Oxidation Required |

| Paal-Knorr | 1,4-Dicarbonyl compounds | P₄S₁₀, Lawesson's reagent | Yes |

| Fiesselmann | α-Haloketones, thioglycolates | Base | Yes |

| Gewald | α-Cyanoesters, ketones/aldehydes, sulfur | Base | Yes |

| Hinsberg | 1,2-Dicarbonyl compounds, diethyl thiodiacetate | Strong base | Yes |

Substitution on the Thiophene 1,1-Dioxide Ring

For the synthesis of certain substituted thiophene 1,1-dioxides, particularly aryl- or heteroaryl-substituted derivatives, palladium-catalyzed cross-coupling reactions are highly effective. The Stille cross-coupling reaction, which couples an organotin compound with an organic halide, is a prominent example.[11][12][13][14][15]

Experimental Protocol: Stille Cross-Coupling on a Dihalogenated Thiophene 1,1-Dioxide

A mixture of the dihalogenated thiophene 1,1-dioxide (e.g., 2,5-dibromothiophene (B18171) 1,1-dioxide, 1.0 mmol), the organostannane reagent (2.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) in a degassed solvent like toluene (B28343) or DMF (15 mL) is heated under an inert atmosphere (argon or nitrogen). The reaction temperature can range from 80 to 110 °C, and the reaction is typically stirred for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography to yield the desired substituted thiophene 1,1-dioxide.

| Cross-Coupling Reaction | Coupling Partners | Catalyst | Typical Yields (%) |

| Stille | Organostannane + Organic Halide | Pd(PPh₃)₄, Pd₂(dba)₃ | 50-90% |

| Suzuki | Organoboron compound + Organic Halide | Pd catalyst + Base | 60-95% |

Conclusion

The synthesis of substituted thiophene 1,1-dioxides is a versatile area of organic chemistry with numerous applications in drug discovery and materials science. The choice of synthetic route depends heavily on the desired substitution pattern and the availability of starting materials. Direct oxidation of thiophenes is often the most straightforward approach for simple derivatives. For more complex substitution patterns, ring-forming reactions followed by oxidation provide a powerful alternative. Finally, cross-coupling reactions offer an excellent method for the late-stage functionalization of the thiophene 1,1-dioxide core. The methodologies and protocols outlined in this guide provide a solid foundation for researchers to design and execute the synthesis of novel substituted thiophene 1,1-dioxides for a wide range of scientific applications.

References

- 1. firsthope.co.in [firsthope.co.in]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. Paal-Knorr Thiophene Synthesis [vrchemistry.chem.ox.ac.uk]

- 4. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 5. Paal–Knorr synthesis of thiophene [quimicaorganica.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Hinsberg synthesis of thiophenes | Semantic Scholar [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.msu.edu [chemistry.msu.edu]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

In-depth Technical Guide: The Electronic Properties of Thiophene 1,1-Dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene (B33073) 1,1-dioxide, a sulfur-oxidized derivative of thiophene, has emerged as a pivotal building block in the design of advanced organic electronic materials and as a unique scaffold in medicinal chemistry. The introduction of the sulfone group significantly alters the electronic landscape of the parent thiophene ring, transforming it from an electron-rich to a potent electron-accepting moiety. This guide provides a comprehensive overview of the core electronic properties of thiophene 1,1-dioxide and its derivatives, focusing on their synthesis, frontier molecular orbital energies, and the experimental and computational methodologies employed for their characterization. This document aims to serve as a technical resource for researchers leveraging the distinct electronic characteristics of thiophene 1,1-dioxides in the development of novel organic semiconductors and therapeutic agents.

Introduction: The Impact of Sulfone Functionality

The oxidation of the sulfur atom in the thiophene ring to a sulfone fundamentally alters its electronic character. Unlike the electron-rich nature of thiophene, which readily undergoes electrophilic substitution, thiophene 1,1-dioxide exhibits strong electron-withdrawing properties. This transformation is attributed to the delocalization of the sulfur lone pair into the two S=O bonds, which in turn withdraws electron density from the π-system of the five-membered ring. This electron deficiency leads to a significant lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The resulting low-lying LUMO makes thiophene 1,1-dioxide an excellent electron acceptor, a property that is highly sought after in the design of n-type organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Synthesis of Thiophene 1,1-Dioxides

The primary synthetic route to thiophene 1,1-dioxides involves the oxidation of the corresponding thiophene precursor. Various oxidizing agents can be employed, with the choice often depending on the nature of the substituents on the thiophene ring. Common reagents include peracids such as meta-chloroperoxybenzoic acid (m-CPBA). For thiophenes bearing electron-withdrawing groups that are resistant to oxidation by peracids, stronger oxidizing agents like dimethyldioxirane (B1199080) have proven effective. The oxidation is typically carried out under neutral conditions, and the workup is often straightforward as the byproducts are generally easy to remove.

Electronic Properties: A Quantitative Overview

The electronic properties of thiophene 1,1-dioxide and its derivatives are central to their functionality in electronic devices and their interactions in biological systems. These properties are primarily defined by the energies of the HOMO and LUMO, the resulting HOMO-LUMO gap, the ionization potential (IP), and the electron affinity (EA).

Frontier Molecular Orbital (FMO) Energies

The HOMO and LUMO energy levels are critical parameters that govern the charge injection and transport properties of organic semiconductors. The strong electron-withdrawing nature of the sulfone group significantly lowers both the HOMO and LUMO energy levels of thiophene 1,1-dioxide compared to its parent thiophene. This effect can be further modulated by the introduction of various substituents on the thiophene ring. Electron-donating groups will raise the FMO energies, while additional electron-withdrawing groups will lower them further.

The HOMO-LUMO gap, which is an indicator of the material's optical and electronic properties, is also influenced by substitution. Strategic placement of donor and acceptor groups can lead to a significant reduction in the HOMO-LUMO gap, shifting the absorption and emission properties towards longer wavelengths.

Ionization Potential and Electron Affinity

The ionization potential, the energy required to remove an electron from the HOMO, and the electron affinity, the energy released upon adding an electron to the LUMO, are fundamental properties that determine the ease of oxidation and reduction, respectively. Due to the electron-deficient nature of the thiophene 1,1-dioxide core, it exhibits a high ionization potential and a high electron affinity, making it resistant to oxidation but susceptible to reduction.

Table 1: Calculated Electronic Properties of Thiophene and Thiophene Sulfonamide Derivatives (in eV)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Thiophene Sulfonamide (1) | -7.23 | -2.58 | 4.65 |

| 4-CF3-phenyl derivative (2) | -7.53 | -3.21 | 4.32 |

| 4-CN-phenyl derivative (3) | -7.59 | -3.24 | 4.35 |

| 4-Cl-phenyl derivative (4) | -7.42 | -3.01 | 4.41 |

| 4-F-phenyl derivative (7) | -7.21 | -2.85 | 4.36 |

| 4-CH3O-phenyl derivative (8) | -6.89 | -2.57 | 4.32 |

Data obtained from DFT calculations at the B3LYP/6-311G(d,p) level of theory in 1,4-dioxane (B91453) solvent.[1]

Experimental Characterization Protocols

The electronic properties of thiophene 1,1-dioxides are typically investigated using a combination of electrochemical and spectroscopic techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Detailed Experimental Protocol for Cyclic Voltammetry:

-

Solution Preparation:

-

Dissolve the thiophene 1,1-dioxide derivative in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6). The concentration of the analyte is typically in the range of 1-10 mM.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

-

Electrochemical Cell Setup:

-

A standard three-electrode cell is used, consisting of:

-

A working electrode (e.g., glassy carbon or platinum).

-

A reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode, SCE).

-

A counter electrode (e.g., a platinum wire).

-

-

-

Data Acquisition:

-

The potential of the working electrode is swept linearly from an initial potential to a vertex potential and then back to the initial potential.

-

The current response is measured as a function of the applied potential, generating a cyclic voltammogram.

-

The scan rate is typically set between 20 and 100 mV/s.

-

A ferrocene/ferrocenium (Fc/Fc+) couple is often used as an internal standard for potential calibration.

-

-

Data Analysis:

-

The onset potentials of the first oxidation (Eonset,ox) and reduction (Eonset,red) peaks are determined from the cyclic voltammogram.

-

The HOMO and LUMO energy levels are then calculated using the following empirical equations[2]:

-

EHOMO = -[Eonset,ox - E1/2(Fc/Fc+) + 4.8] eV

-

ELUMO = -[Eonset,red - E1/2(Fc/Fc+) + 4.8] eV (Note: The value of 4.8 eV is the energy level of the Fc/Fc+ redox couple relative to the vacuum level and may vary slightly depending on the reference electrode and solvent system used.)

-

-

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the optical properties of the thiophene 1,1-dioxide derivatives, including the optical bandgap.

Detailed Experimental Protocol for UV-Visible Spectroscopy:

-

Sample Preparation:

-

Prepare a dilute solution of the thiophene 1,1-dioxide derivative in a UV-transparent solvent (e.g., hexane, dichloromethane, or acetonitrile).

-

For thin-film measurements, deposit the material onto a transparent substrate (e.g., quartz or glass).

-

-

Data Acquisition:

-

Record the absorption spectrum of the sample over a range of wavelengths, typically from 200 to 800 nm.

-

-

Data Analysis:

-

The wavelength corresponding to the onset of the lowest energy absorption band (λonset) is determined from the spectrum.

-

The optical bandgap (Egopt) is calculated using the equation:

-

Egopt (eV) = 1240 / λonset (nm)

-

-

Computational Modeling: DFT Calculations

Density Functional Theory (DFT) has become an indispensable tool for predicting and understanding the electronic properties of molecules.

Typical Computational Protocol for DFT Calculations:

-

Software:

-

DFT calculations are performed using quantum chemistry software packages such as Gaussian, ORCA, or ADF.

-

-

Methodology:

-

The molecular geometry of the thiophene 1,1-dioxide derivative is first optimized to find the lowest energy conformation.

-

A suitable functional, such as B3LYP or PBE0, and a basis set, such as 6-31G(d) or a larger one for higher accuracy, are chosen.

-

Frequency calculations are often performed on the optimized geometry to confirm that it represents a true energy minimum.

-

-

Property Calculation:

-

Once the geometry is optimized, the electronic properties, including the HOMO and LUMO energy levels and the molecular orbital distributions, are calculated.

-

Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum and predict the energies of electronic transitions.

-

Visualizing Electronic Structure and Experimental Workflow

Molecular Orbital Energy Level Comparison

The introduction of the sulfone group drastically lowers the energy of the frontier molecular orbitals of thiophene.

Caption: Impact of sulfur oxidation on frontier orbital energies.

Experimental Workflow for Electronic Characterization

The systematic characterization of the electronic properties of a new thiophene 1,1-dioxide derivative follows a well-defined workflow.

Caption: Workflow for electronic property characterization.

Conclusion

Thiophene 1,1-dioxide and its derivatives represent a versatile class of compounds with tunable electronic properties. The strong electron-accepting nature imparted by the sulfone group makes them highly valuable for applications in organic electronics. A thorough understanding of their electronic structure, facilitated by a combination of experimental techniques like cyclic voltammetry and UV-Vis spectroscopy, and complemented by computational DFT studies, is crucial for the rational design of new materials with tailored functionalities. This guide provides a foundational understanding of these core principles and methodologies, serving as a resource for researchers aiming to harness the unique electronic characteristics of thiophene 1,1-dioxides in their respective fields.

References

Spectroscopic Characterization of Thiophene 1,1-Dioxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of thiophene (B33073) 1,1-dioxide, a molecule of significant interest in medicinal chemistry and materials science. This document outlines the key spectroscopic data, detailed experimental protocols, and visual representations of its structural features and analytical workflow.

Core Spectroscopic Data

The spectroscopic data for the parent thiophene 1,1-dioxide is summarized below. These values are critical for the identification and characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Thiophene 1,1-Dioxide

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-5 | 6.93 | Triplet | 1.8 |

| H-3, H-4 | 6.47 | Triplet | 1.8 |

Table 2: ¹³C NMR Spectroscopic Data for Thiophene 1,1-Dioxide

| Carbon | Chemical Shift (δ, ppm) |

| C-2, C-5 | 132.1 |

| C-3, C-4 | 129.9 |

Note: NMR data is referenced from the work of Nakayama et al. (2001) in CDCl₃ at -50 °C.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Thiophene 1,1-Dioxide

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 1314 | Asymmetric SO₂ stretch | Strong |

| 1148 | Symmetric SO₂ stretch | Strong |

| 3100 | C-H stretch | Medium |

| 1530 | C=C stretch | Medium |

Note: IR data is referenced from the work of Nakayama et al. (2001) as a thin film.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Data for Thiophene 1,1-Dioxide

| λmax (nm) | Solvent |

| 230 | Acetonitrile |

| 275 (shoulder) | Acetonitrile |

Note: UV-Vis data is referenced from the work of Nakayama et al. (2001).

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data for Thiophene 1,1-Dioxide

| m/z | Relative Intensity (%) | Assignment |

| 116 | 100 | [M]⁺ |

| 68 | 85 | [M - SO]⁺ |

| 52 | 60 | [C₄H₄]⁺ |

Note: Mass spectrometry data is consistent with the molecular weight of thiophene 1,1-dioxide (116.14 g/mol ) and shows a characteristic loss of SO.[1][2]

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis. The following protocols are based on standard laboratory practices and information gathered from various sources.[3]

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of thiophene 1,1-dioxide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. Due to the reactivity of the parent compound, analysis at low temperatures (e.g., -50 °C) is recommended to prevent dimerization.[4]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is ideal.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (for liquids or low-melting solids): Place a drop of the neat compound between two KBr or NaCl plates.

-

KBr Pellet (for solids): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Acquire a background spectrum of the empty sample compartment or the KBr pellet matrix before running the sample.

-

-

Data Processing: The software automatically performs a background subtraction to generate the final transmittance or absorbance spectrum.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of thiophene 1,1-dioxide in a UV-transparent solvent (e.g., acetonitrile, ethanol, hexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Wavelength Range: Typically 200-800 nm.

-

Scan Speed: Medium.

-

Use a reference cuvette containing the pure solvent to zero the instrument.

-

-

Data Processing: The instrument software will plot absorbance versus wavelength. Identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)

-

Sample Preparation: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, direct injection or GC-MS can be used. For non-volatile compounds, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are employed.

-

Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight, or magnetic sector) with an appropriate ionization source (e.g., electron impact (EI) for volatile compounds).

-

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI) is common for this type of molecule.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 10-300).

-

-

Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a compound like thiophene 1,1-dioxide.

Caption: General workflow for spectroscopic characterization.

Molecular Structure and Spectroscopic Relevance

The structure of thiophene 1,1-dioxide dictates its spectroscopic properties. The following diagram highlights key structural features.

Caption: Key structural features of thiophene 1,1-dioxide.

References

The Precarious Nature of Thiophene 1,1-Dioxide: A Guide to its Thermal Stability

For Immediate Release

This technical guide provides a comprehensive overview of the thermal stability of thiophene (B33073) 1,1-dioxide, a crucial heterocyclic compound in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who seek a deeper understanding of the compound's thermal behavior, including its propensity for dimerization and participation in retro-Diels-Alder reactions. The information presented herein is critical for the safe and effective handling, storage, and application of thiophene 1,1-dioxide and its derivatives in research and manufacturing.

Core Concepts: A Balance of Reactivity and Utility

Thiophene 1,1-dioxides are recognized for their utility as reactive intermediates in organic synthesis, largely owing to their electron-deficient diene character which makes them excellent partners in Diels-Alder reactions. However, this inherent reactivity is intrinsically linked to their limited thermal stability. The parent thiophene 1,1-dioxide is notably unstable at ambient temperatures, readily undergoing dimerization. This characteristic necessitates careful consideration of reaction conditions and storage protocols to prevent unwanted side reactions and ensure the desired synthetic outcomes.

Quantitative Thermal Analysis Data

The thermal stability of thiophene 1,1-dioxide and its derivatives is influenced by substitution patterns. While the parent compound is highly reactive, certain substitutions can enhance its stability. The following table summarizes key quantitative data related to the thermal behavior of thiophene 1,1-dioxide.

| Compound | Method | Key Findings | Reference |

| Thiophene 1,1-dioxide | Isolation & Spectroscopy | Melts at approximately 6 °C and solidifies at room temperature due to dimerization and trimerization. | |

| Thiophene 1,1-dioxide | Kinetic Studies | The dimerization in a dilute solution has an activation energy (Ea) of 64.4 (±0.3) kJ mol−1, an enthalpy of activation (ΔH≠) of 62.0 (±0.3) kJ mol−1, and an entropy of activation (ΔS≠) of −59.8 (±1.0) J K−1 mol−1. | |

| Tetrachlorothiophene 1,1-dioxide | Reactivity Studies | Described as thermally stable and highly reactive as a dienophile in Diels-Alder reactions. |

Thermal Decomposition and Reaction Pathways

The thermal instability of thiophene 1,1-dioxide primarily manifests as a rapid dimerization at room temperature. This process involves one molecule of thiophene 1,1-dioxide acting as a diene and another as a dienophile in a Diels-Alder reaction. In the presence of other dienophiles, a competitive Diels-Alder reaction can occur, leading to the formation of various cycloadducts. These adducts, upon heating, can undergo a retro-Diels-Alder reaction to regenerate the thiophene 1,1-dioxide, which can then be trapped by a suitable reagent.

The Dual Reactivity of Thiophene 1,1-Dioxide as a Dienophile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene (B33073) 1,1-dioxide, a sulfur-containing five-membered heterocycle, exhibits a remarkable dual reactivity profile in cycloaddition reactions, acting as both a diene and a dienophile. This technical guide provides a comprehensive overview of the reactivity of thiophene 1,1-dioxide as a dienophile in Diels-Alder reactions. It delves into the electronic factors governing its reactivity, the influence of substituents, and the synthetic utility of the resulting cycloadducts, which can undergo subsequent cheletropic extrusion of sulfur dioxide to furnish a variety of carbocyclic and heterocyclic frameworks. This guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development, offering detailed experimental protocols, quantitative data, and visual representations of key concepts to facilitate a deeper understanding and practical application of thiophene 1,1-dioxide chemistry.

Introduction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. The reactivity of the components, the diene and the dienophile, is governed by their electronic properties. Thiophene, an aromatic heterocycle, is generally a poor diene in Diels-Alder reactions due to its aromatic stability.[1][2] However, oxidation of the sulfur atom to a sulfone dramatically alters the electronic landscape of the ring. The resulting thiophene 1,1-dioxide is no longer aromatic and behaves as an electron-deficient diene.[3][4] Concurrently, the electron-withdrawing nature of the sulfonyl group activates the double bonds, enabling thiophene 1,1-dioxide to also function as a potent dienophile in reactions with electron-rich dienes.[3][4]

This guide focuses on the latter role: the reactivity of thiophene 1,1-dioxide and its derivatives as dienophiles. We will explore the factors that influence this reactivity, provide quantitative data from the literature, detail experimental procedures, and discuss the applications of this chemistry in the synthesis of complex molecules, including those with potential therapeutic applications.

Electronic and Structural Factors Governing Dienophilic Reactivity

The dienophilic character of thiophene 1,1-dioxide is primarily attributed to the strong electron-withdrawing effect of the sulfonyl group. This effect lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the double bonds, facilitating the [4+2] cycloaddition with electron-rich dienes in a normal-electron-demand Diels-Alder reaction.[5]

The reactivity of dienophiles is enhanced by the presence of electron-withdrawing substituents.[6][7][8] Consequently, substituents on the thiophene 1,1-dioxide ring can significantly modulate its dienophilic reactivity. Electron-withdrawing groups are expected to increase the rate of the Diels-Alder reaction, while electron-donating groups may decrease it.

Quantitative Data on Diels-Alder Reactions of Thiophene 1,1-Dioxide Derivatives as Dienophiles

The following table summarizes representative examples of Diels-Alder reactions where thiophene 1,1-dioxide derivatives act as dienophiles. The data highlights the reaction conditions and yields, providing a comparative overview of their reactivity with different dienes.

| Thiophene 1,1-Dioxide Derivative | Diene | Reaction Conditions | Yield (%) | Reference |

| 2,5-Dimethylthiophene 1,1-dioxide | Benzoquinone | Chloroform, reflux, overnight | Not specified, but reaction is slow | [9] |

| Thiophene 1,1-dioxide | Cyclopentadiene | Not specified | Good yield | [10] |

Note: The parent thiophene 1,1-dioxide is highly reactive and prone to dimerization, making its use in intermolecular Diels-Alder reactions challenging.[10][11] Many studies utilize substituted and more stable derivatives.

Experimental Protocols

General Considerations for Diels-Alder Reactions

Diels-Alder reactions are typically conducted under inert atmosphere to prevent oxidation of the reactants. The choice of solvent is crucial and can influence the reaction rate and selectivity. Common solvents include toluene (B28343), xylene, and dichloromethane. Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the diene and dienophile. Monitoring the reaction progress is often achieved by thin-layer chromatography (TLC). Purification of the cycloadduct is usually performed by column chromatography or recrystallization.[12][13][14]

Representative Experimental Protocol: Diels-Alder Reaction of a Substituted Thiophene 1,1-Dioxide with a Diene

This protocol is a generalized procedure based on common practices for Diels-Alder reactions and should be adapted for specific substrates.

Materials:

-

Substituted thiophene 1,1-dioxide (1.0 eq)

-

Diene (1.2 eq)

-

Anhydrous toluene (or other suitable solvent)

-

Round-bottom flask

-

Reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the substituted thiophene 1,1-dioxide (1.0 eq) and the diene (1.2 eq).

-

Add anhydrous toluene via syringe to dissolve the reactants.

-

Equip the flask with a reflux condenser and place it in a heating mantle or oil bath.

-

Stir the reaction mixture and heat to reflux.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete (as indicated by the disappearance of the limiting reagent), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent system to afford the desired Diels-Alder adduct.

-

Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

Cheletropic Extrusion of Sulfur Dioxide

A significant feature of the Diels-Alder adducts derived from thiophene 1,1-dioxides is their ability to undergo a cheletropic extrusion of sulfur dioxide (SO₂) upon heating.[4] This retro-Diels-Alder type reaction is driven by the formation of a stable SO₂ molecule and results in the formation of a new cyclohexadiene derivative. This two-step sequence of Diels-Alder reaction followed by SO₂ extrusion provides a powerful synthetic route to a wide range of substituted cyclohexadienes and, upon subsequent oxidation, aromatic compounds.

Applications in Drug Development

The thiophene and its oxidized derivatives, including thiophene 1,1-dioxides, are considered privileged scaffolds in medicinal chemistry due to their diverse biological activities.[11][15][16] The benzo[b]thiophene 1,1-dioxide core, in particular, has emerged as a promising scaffold for the development of novel therapeutic agents.

Recent studies have identified derivatives of benzo[b]thiophene 1,1-dioxide as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3][17] STAT3 is a key signaling protein that is often constitutively activated in a variety of human cancers, making it an attractive target for anticancer drug development.[1][3][6] For instance, certain aminobenzo[b]thiophene 1,1-dioxides have shown significant antitumor activity by inhibiting STAT3 phosphorylation.[2] Furthermore, other benzo[b]thiophene-1,1-dioxide derivatives have been identified as novel covalent inhibitors of phosphoglycerate dehydrogenase (PHGDH), an enzyme involved in the serine biosynthesis pathway that is upregulated in some cancers.[18]

The synthetic accessibility of substituted thiophene 1,1-dioxides and their utility in constructing complex molecular architectures through Diels-Alder chemistry make them valuable building blocks in the design and synthesis of new drug candidates.

Visualizations

Logical Relationship of Factors Affecting Dienophile Reactivity

References

- 1. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 5. Diels-Alder Reaction [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]

- 9. scispace.com [scispace.com]

- 10. may.chem.uh.edu [may.chem.uh.edu]

- 11. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. cactus.utahtech.edu [cactus.utahtech.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dimerization of Thiophene 1,1-Dioxide: A Mechanistic Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene (B33073) 1,1-dioxides are highly reactive intermediates of significant interest in synthetic chemistry due to their utility as dienes in cycloaddition reactions. Lacking the aromatic stability of their parent thiophenes, these molecules readily undergo self-dimerization, a process that can compete with desired intermolecular reactions. This technical guide provides an in-depth exploration of the core mechanism of thiophene 1,1-dioxide dimerization, presenting key kinetic data, detailed experimental protocols for their generation and reaction, and visual representations of the mechanistic pathways. Understanding the kinetics and mechanism of this dimerization is critical for controlling the reactivity of these versatile synthons in the development of novel molecular architectures and potential therapeutic agents.

The Core Dimerization Mechanism: A Diels-Alder Pathway

The spontaneous dimerization of thiophene 1,1-dioxide is a classic example of a [4+2] cycloaddition , commonly known as the Diels-Alder reaction. In this process, one molecule of thiophene 1,1-dioxide acts as an electron-deficient 4π-electron component (the diene), while a second molecule serves as a 2π-electron component (the dienophile).[1][2] The electron-withdrawing nature of the sulfonyl group significantly influences the reactivity, making the diene system electron-poor and highly susceptible to cycloaddition.[1]

The reaction proceeds via a concerted mechanism, leading to the formation of a bridged cycloadduct. This initial dimer can then undergo further cycloaddition with another molecule of the monomeric thiophene 1,1-dioxide to form trimeric products, particularly at higher concentrations.[2][3]

The dimerization is often rapid, and for the parent thiophene 1,1-dioxide, it proceeds much faster than reactions with many other common dienophiles or dienes.[3] However, exceptions exist, such as the efficient reaction with cyclopentadiene, which can outcompete the dimerization process.[3]

In addition to the thermal [4+2] cycloaddition, thermally stable thiophene 1,1-dioxides have been observed to undergo [2+2] dimerization upon photoirradiation.[1]

Trimer Formation Pathway

At sufficient concentrations, the dimeric adduct, which still contains a reactive double bond, can act as a dienophile and react with a third molecule of the thiophene 1,1-dioxide monomer. This subsequent [4+2] cycloaddition results in the formation of a trimer.[2][3]

Quantitative Data: Kinetics and Thermodynamics

The rate of dimerization is highly dependent on both concentration and the substitution pattern on the thiophene ring. Kinetic studies have provided valuable quantitative insights into this process.

Table 1: Kinetic and Thermodynamic Parameters for Dimerization

| Parameter | Value | Conditions | Source |

| Activation Energy (Ea) | 64.4 (±0.3) kJ mol−1 | Dilute solution | [3] |

| Enthalpy of Activation (ΔH≠) | 62.0 (±0.3) kJ mol−1 | Dilute solution | [3] |

| Entropy of Activation (ΔS≠) | -59.8 (±1.0) J K−1 mol−1 | Dilute solution | [3] |

The negative entropy of activation is consistent with a bimolecular reaction where two molecules combine to form a more ordered transition state.

Table 2: Half-Life of Thiophene 1,1-Dioxides

| Compound | Half-Life (min) | Concentration (M) | Solvent | Temperature | Source |

| Thiophene 1,1-dioxide | 137 | 0.12 | CDCl3 | 25 °C (298 K) | [3] |

| Thiophene 1,1-dioxide | 747 | 0.025 | CDCl3 | 25 °C (298 K) | [3] |

| Thiophene 1,1-dioxide | 14 | 0.32 | CDCl3 | 40 °C (313 K) | [2] |

| 3-Methylthiophene 1,1-dioxide | 47 | 0.32 | CDCl3 | 40 °C (313 K) | [2] |

| 2-Methylthiophene 1,1-dioxide | 68 | 0.32 | CDCl3 | 40 °C (313 K) | [2] |

| 2-Ethylthiophene 1,1-dioxide | 76 | 0.32 | CDCl3 | 40 °C (313 K) | [2] |

As shown, the half-life is strongly dependent on concentration, confirming the second-order nature of the dimerization reaction.[3] Furthermore, substitution on the thiophene ring influences stability, with alkyl groups at the 2- and 3-positions increasing the half-life compared to the unsubstituted parent compound at the same concentration and elevated temperature.[2]

Experimental Protocols

The high reactivity of many thiophene 1,1-dioxides necessitates careful experimental design for their synthesis, isolation, and subsequent use.

Synthesis and Isolation of Monomeric Thiophene 1,1-Dioxide

This protocol allows for the isolation of the kinetically labile monomer, which is crucial for studying its intrinsic reactivity.[2][3]

-

Oxidation: A solution of the parent thiophene in acetone (B3395972) is cooled to -20 °C.

-

Reagent Addition: A pre-cooled solution of dimethyldioxirane (B1199080) (DMDO) in acetone is added to the thiophene solution. DMDO is a preferred oxidant as it operates under neutral conditions and the byproduct, acetone, is easily removed.[1]

-

Reaction Monitoring: The reaction progress is monitored by appropriate analytical techniques (e.g., TLC, GC-MS) until the starting thiophene is consumed.

-

Isolation: The solvent and other volatile materials are carefully removed under vacuum at a temperature maintained below -40 °C.

-

Product: The parent thiophene 1,1-dioxide is obtained as colorless crystals, which melts at approximately 6 °C.[3] The isolated monomer must be kept at low temperatures to prevent rapid dimerization.

Dimerization and Kinetic Analysis

-

Reaction Setup: A solution of the freshly prepared and isolated thiophene 1,1-dioxide is prepared in a deuterated solvent (e.g., CDCl3) at a known concentration inside an NMR tube, while maintaining a low temperature.

-

Initiation: The sample is brought to a specific, constant temperature (e.g., 25 °C or 40 °C) to initiate the dimerization.

-

Monitoring: The reaction is monitored over time by acquiring 1H NMR spectra at regular intervals. The disappearance of the monomer signals and the appearance of the dimer and trimer signals are integrated.

-

Data Analysis: The concentration of the monomer at each time point is calculated from the integration values. This data is then used to determine the reaction order and calculate the rate constant and half-life of the dimerization process.

References

An In-depth Technical Guide to the Molecular Structure of Thiophene 1,1-Dioxide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of thiophene (B33073) 1,1-dioxide derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. This document details their structural parameters, spectroscopic characteristics, and key synthetic methodologies. Furthermore, it explores their emerging role as potent inhibitors of critical signaling pathways in cancer, providing insights for future drug development.

Molecular Structure and Geometry

The introduction of a sulfonyl group into the thiophene ring dramatically alters its electronic and geometric properties. The aromaticity of the thiophene nucleus is disrupted, leading to a non-planar geometry and reactivity characteristic of a conjugated diene.[1] This structural change is fundamental to the unique chemical behavior of these derivatives.

Crystallographic Data

X-ray crystallography provides the most definitive data on the three-dimensional structure of thiophene 1,1-dioxide derivatives in the solid state. The key structural parameters, including bond lengths and angles, are summarized below. These values can vary slightly depending on the substitution pattern on the thiophene ring.

| Parameter | 2,5-Dichlorothiophene 1,1-dioxide[2] | 2,5-Dihexylthiophene 1,1-dioxide[3] |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | P21/n |

| Unit Cell Dimensions | ||

| a (Å) | 7.588 | 5.8249 |

| b (Å) | 10.584 | 11.248 |

| c (Å) | 8.745 | 27.207 |

| β (°) | 90.275 | 91.770 |

| S-O Bond Length (Å) | ~1.43 | ~1.44 |

| C-S Bond Length (Å) | ~1.78 | ~1.80 |

| C=C Bond Length (Å) | ~1.33 | ~1.34 |

| C-C Bond Length (Å) | ~1.47 | ~1.48 |

| O-S-O Bond Angle (°) | ~118 | ~117 |

| C-S-C Bond Angle (°) | ~93 | ~94 |

Spectroscopic Properties

The structural features of thiophene 1,1-dioxide derivatives are reflected in their characteristic spectroscopic signatures.

NMR Spectroscopy

Proton (¹H) and carbon-¹³ (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are essential tools for the structural elucidation of these compounds. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group and the specific substituents on the ring.

| Nucleus | Chemical Shift (δ, ppm) Range | Comments |

| ¹H NMR | ||

| Ring Protons | 6.0 - 7.5 | Olefinic protons, downfield shift compared to aromatic thiophenes. |

| Substituent Protons | Variable | Dependent on the nature of the substituent. |

| ¹³C NMR | ||

| Ring Carbons (C=C) | 120 - 140 | Olefinic carbons. |

| Ring Carbons (C-S) | 135 - 150 | Carbons adjacent to the sulfonyl group are typically deshielded. |

| Substituent Carbons | Variable | Dependent on the nature of the substituent. |

Note: Specific chemical shifts for various substituted thiophene derivatives can be found in the cited literature.[4][5][6][7][8]

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of a thiophene 1,1-dioxide is the presence of strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the sulfonyl group.

| Functional Group | Wavenumber (cm⁻¹) Range | Intensity |

| SO₂ Asymmetric Stretch | 1300 - 1350 | Strong |

| SO₂ Symmetric Stretch | 1120 - 1180 | Strong |

| C=C Stretch | 1600 - 1680 | Medium |

| C-H Stretch (olefinic) | 3000 - 3100 | Medium |

Note: The exact positions of these bands can be influenced by the substitution pattern and physical state of the sample.[9][10][11][12]

UV-Visible Spectroscopy

Thiophene 1,1-dioxide derivatives typically exhibit absorption maxima in the ultraviolet region. The position of the maximum absorption (λ_max) is sensitive to the extent of conjugation and the nature of the substituents on the thiophene ring.[13][14][15]

| Compound Type | λ_max (nm) Range |

| Alkyl-substituted | 220 - 260 |

| Aryl-substituted | 280 - 350+ |

Experimental Protocols

Synthesis of Thiophene 1,1-Dioxides via Oxidation

A common and effective method for the synthesis of thiophene 1,1-dioxides is the oxidation of the corresponding thiophene. meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used oxidizing agent for this transformation.

General Protocol for m-CPBA Oxidation:

-

Dissolution: Dissolve the starting thiophene derivative in a suitable chlorinated solvent, such as dichloromethane (B109758) (DCM) or chloroform, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of m-CPBA: Slowly add a solution of m-CPBA (typically 2-3 equivalents) in the same solvent to the cooled thiophene solution. The addition is usually performed dropwise to control the reaction temperature.

-

Reaction: Stir the reaction mixture at 0 °C for a specified period (e.g., 2-4 hours) and then allow it to warm to room temperature, continuing to stir for an additional period (e.g., 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite (B76179) to neutralize the excess peroxyacid and acidic byproducts.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel to yield the pure thiophene 1,1-dioxide.

Diels-Alder Reaction of Thiophene 1,1-Dioxides

The non-aromatic, diene-like character of thiophene 1,1-dioxides makes them excellent substrates for [4+2] cycloaddition reactions (Diels-Alder reactions).

General Protocol for Diels-Alder Reaction with N-phenylmaleimide:

-

Reactant Mixture: In a suitable flask, dissolve the thiophene 1,1-dioxide derivative and N-phenylmaleimide (typically in a 1:1 to 1:1.2 molar ratio) in an appropriate high-boiling solvent such as toluene (B28343) or xylene.

-

Heating: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to several days depending on the reactivity of the substrates.

-

Cooling and Crystallization: Upon completion of the reaction, cool the mixture to room temperature. The Diels-Alder adduct often crystallizes out of the solution.

-

Isolation: Collect the crystalline product by vacuum filtration and wash it with a cold solvent (e.g., hexane (B92381) or ethanol) to remove any unreacted starting materials.

-

Purification: If necessary, the product can be further purified by recrystallization.[16][17][18][19][20]

Role in Drug Development: Targeting Cancer Signaling Pathways

Thiophene 1,1-dioxide derivatives have emerged as promising scaffolds for the development of inhibitors targeting key signaling pathways implicated in cancer progression.

Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers, promoting cell proliferation, survival, and angiogenesis.[21][22][23][24][25][26][27][28] Several benzo[b]thiophene 1,1-dioxide derivatives have been identified as potent STAT3 inhibitors.[29][30] These small molecules are designed to bind to the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus, thereby inhibiting the transcription of target genes.[22][24]

Caption: Inhibition of the STAT3 signaling pathway by thiophene 1,1-dioxide derivatives.

Covalent Inhibition of PHGDH

Phosphoglycerate dehydrogenase (PHGDH) is a key enzyme in the de novo serine biosynthesis pathway, which is often upregulated in cancer cells to meet their high metabolic demands.[31][32][33][34][35][36][37][38][39] Benzo[b]thiophene 1,1-dioxide derivatives have been identified as novel covalent inhibitors of PHGDH.[31] These compounds form a covalent bond with a cysteine residue in the active site of the enzyme, leading to its irreversible inactivation and subsequent disruption of the serine synthesis pathway.[31]

Caption: Covalent inhibition of the PHGDH enzyme in the serine biosynthesis pathway.

Conclusion

Thiophene 1,1-dioxide derivatives represent a versatile class of compounds with unique structural and electronic properties that make them valuable building blocks in organic synthesis and promising candidates for drug discovery. Their ability to act as dienes in Diels-Alder reactions and as potent and specific inhibitors of cancer-related signaling pathways highlights their significance. This technical guide provides a foundational understanding of their molecular structure and serves as a resource for researchers engaged in the design and synthesis of novel thiophene 1,1-dioxide-based molecules for therapeutic and material science applications.

References

- 1. Benzo[b]thiophene-2-carbaldehyde [mdpi.com]

- 2. 2,5-Dichlorothiophene 1,1-dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,5-Dihexylthiophene 1,1-dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Thiophene(110-02-1) 13C NMR spectrum [chemicalbook.com]

- 8. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ejournal.upi.edu [ejournal.upi.edu]

- 13. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 14. researchgate.net [researchgate.net]

- 15. Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. www1.udel.edu [www1.udel.edu]

- 18. researchgate.net [researchgate.net]

- 19. scribd.com [scribd.com]

- 20. rsc.org [rsc.org]

- 21. STAT3 signaling pathway [pfocr.wikipathways.org]

- 22. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. aacrjournals.org [aacrjournals.org]

- 24. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. aacrjournals.org [aacrjournals.org]

- 28. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 29. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. oaepublish.com [oaepublish.com]

- 34. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer [ijbs.com]

- 35. researchgate.net [researchgate.net]

- 36. cusabio.com [cusabio.com]

- 37. Phosphoglycerate dehydrogenase - Wikipedia [en.wikipedia.org]

- 38. Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors [ouci.dntb.gov.ua]

- 39. Collection - 뱉Ketothioamide Derivatives: A Promising Tool to Interrogate Phosphoglycerate Dehydrogenase (PHGDH) - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

The Enduring Legacy of Thiophene 1,1-Dioxide: A Century of Chemical Innovation

A comprehensive overview of the historical development, synthetic methodologies, and diverse reactivity of thiophene (B33073) 1,1-dioxides, pivotal intermediates in organic synthesis with applications spanning from materials science to drug development.

Thiophene 1,1-dioxides, five-membered heterocyclic sulfones, have carved a significant niche in the landscape of organic chemistry. First explored in the early 20th century, their unique electronic properties and reactivity have made them invaluable building blocks for the synthesis of a wide array of complex molecules. This technical guide delves into the historical evolution of thiophene 1,1-dioxide chemistry, providing a detailed examination of their synthesis, key reactions, and the experimental protocols that underpin these transformations.

From Obscurity to Prominence: A Historical Perspective

The journey of thiophene 1,1-dioxide chemistry began with early investigations into the oxidation of thiophenes. Initially, these compounds were often unstable and difficult to isolate, limiting their synthetic utility. However, the development of more controlled oxidation methods in the mid-20th century, primarily utilizing peroxy acids, opened the door to their systematic study. A pivotal moment in their history was the recognition of their potent reactivity as dienes in Diels-Alder reactions. This discovery unlocked a powerful strategy for the construction of six-membered rings, a fundamental transformation in organic synthesis. The subsequent thermal or photochemical extrusion of sulfur dioxide from the resulting cycloadducts provides a clean and efficient route to a variety of substituted benzene (B151609) and cyclohexadiene derivatives.

Core Synthetic Strategies: The Oxidation of Thiophenes

The most common and direct route to thiophene 1,1-dioxides is the oxidation of the corresponding thiophene. A variety of oxidizing agents have been employed over the years, with the choice of reagent often depending on the substitution pattern of the thiophene ring and the desired selectivity.

Key Oxidation Reagents and Their Applications

| Oxidizing Agent | Typical Substrates | Advantages | Disadvantages |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Electron-rich and simple alkyl-substituted thiophenes | Readily available, generally provides good yields. | Can lead to over-oxidation or side reactions with sensitive functional groups. |

| Hydrogen Peroxide | Various thiophenes, often with a catalyst | Inexpensive and environmentally benign. | Often requires harsher conditions or a catalyst. |

| Dimethyldioxirane (DMDO) | A broad range of thiophenes, including those with electron-withdrawing groups | Mild reaction conditions, high yields. | Reagent must be freshly prepared. |

| Potassium Peroxymonosulfate (Oxone®) | Various thiophenes | Stable, inexpensive, and easy to handle. | Can require phase-transfer catalysts for optimal results. |

Experimental Protocols: A Practical Guide

Synthesis of 3,4-Diphenylthiophene (B3048440) 1,1-Dioxide

This protocol details the synthesis of 3,4-diphenylthiophene 1,1-dioxide, a commonly used and relatively stable derivative.

Materials:

-

3,4-diphenylthiophene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve 3,4-diphenylthiophene (1.0 g, 4.27 mmol) in dichloromethane (40 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve m-CPBA (approximately 2.2 equivalents, considering purity) in dichloromethane.

-

Add the m-CPBA solution dropwise to the stirred solution of 3,4-diphenylthiophene at 0 °C over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture again to 0 °C to precipitate out some of the m-chlorobenzoic acid.

-

Filter the mixture and transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous Na₂SO₃ solution (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane) to afford 3,4-diphenylthiophene 1,1-dioxide as a crystalline solid.

Expected Yield: 75-85% Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.40 (m, 10H, Ar-H), 6.85 (s, 2H, thiophene-H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 142.5, 135.0, 129.8, 129.2, 128.8, 125.5.

-

IR (KBr, cm⁻¹): 1310, 1130 (SO₂ stretch).

The Diels-Alder Reaction: A Gateway to Molecular Complexity

The participation of thiophene 1,1-dioxides as dienes in [4+2] cycloaddition reactions is their most significant and widely exploited reactivity. The electron-withdrawing nature of the sulfone group activates the diene system, making it reactive towards a variety of dienophiles.

Experimental Workflow for Diels-Alder Reaction and SO₂ Extrusion

Detailed Signaling Pathway: The Diels-Alder/SO₂ Extrusion Cascade

Quantitative Data on Diels-Alder Reactivity

The efficiency of the Diels-Alder reaction of thiophene 1,1-dioxides is influenced by the nature of both the diene and the dienophile. The following table summarizes representative yields for the reaction of 3,4-diphenylthiophene 1,1-dioxide with various dienophiles.

| Dienophile | Reaction Conditions | Product | Yield (%) |

| N-Phenylmaleimide | Toluene, reflux, 4h | N-phenyl-1,2-diphenylphthalimide | 92 |

| Maleic Anhydride | Xylene, reflux, 2h | 1,2-Diphenylphthalic anhydride | 88 |

| Dimethyl acetylenedicarboxylate | Toluene, reflux, 6h | Dimethyl 3,4-diphenylphthalate | 85 |

| Acrylonitrile | Toluene, reflux, 12h | 3,4-Diphenylbenzonitrile | 75 |

Conclusion and Future Outlook

The chemistry of thiophene 1,1-dioxides has evolved from a synthetic curiosity to a powerful tool in the arsenal (B13267) of organic chemists. Their ability to act as versatile diene precursors in Diels-Alder reactions, coupled with the clean extrusion of sulfur dioxide, provides an elegant and efficient strategy for the construction of complex aromatic and alicyclic systems. For researchers, scientists, and drug development professionals, a deep understanding of the historical context, synthetic methods, and reactivity patterns of these compounds is essential for leveraging their full potential in the design and synthesis of novel functional molecules. As the demand for sophisticated molecular architectures continues to grow, the rich and varied chemistry of thiophene 1,1-dioxides is poised to play an even more prominent role in the future of chemical synthesis.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Fundamental Reaction Pathways of Thiophene (B33073) 1,1-Dioxide

Thiophene 1,1-dioxides are versatile building blocks in organic synthesis, prized for their unique reactivity which deviates significantly from the aromatic nature of their parent thiophenes. The oxidation of the sulfur atom to a sulfone group withdraws electron density from the ring, rendering the molecule non-aromatic and highly reactive.[1][2] This guide provides a comprehensive overview of the fundamental reaction pathways of thiophene 1,1-dioxides, with a focus on their applications in constructing complex molecular architectures relevant to medicinal chemistry and materials science.

Core Reaction Pathways

The reactivity of thiophene 1,1-dioxides is dominated by their participation in pericyclic reactions, particularly cycloaddition and cheletropic reactions, as well as their susceptibility to nucleophilic attack leading to ring-opening. These pathways offer powerful strategies for the synthesis of diverse carbocyclic and heterocyclic systems.

Diels-Alder Reactions ([4+2] Cycloaddition)

Thiophene 1,1-dioxides are excellent participants in Diels-Alder reactions, acting as either the diene or the dienophile component, a versatility that expands their synthetic utility.[1][3]

Due to the electron-withdrawing nature of the sulfonyl group, thiophene 1,1-dioxides are electron-deficient dienes.[1][2] This electronic feature allows them to readily react with a wide range of dienophiles, including electron-rich alkenes, in inverse-electron-demand Diels-Alder reactions.[1] A key feature of these reactions is the subsequent cheletropic extrusion of sulfur dioxide from the initial cycloadduct, which serves as a driving force for the reaction and leads to the formation of substituted benzene (B151609) derivatives.[4][5]

The activated double bonds in the thiophene 1,1-dioxide ring also allow it to act as a dienophile in reactions with electron-rich dienes.[1][3] This reactivity is characteristic of α,β-unsaturated sulfones.

Quantitative Data for Diels-Alder Reactions of Thiophene 1,1-Dioxide Derivatives

| Diene | Dienophile | Product(s) | Yield (%) | Reference |

| 3-Bromo-2,5-dimethylthiophene 1,1-dioxide | Dimerization | Benzo[b]thiophene-1,1-dioxide derivative | High-yielding | [6] |

| Thiophene 1,1-dioxide | Cyclopentadiene | Diels-Alder adduct | Good | [7] |

| Tetrachlorothiophene 1,1-dioxide | 1-Hexen-5-yne | Adduct at alkene | Exclusive | [5] |

| Methylated thiophenes (in situ oxidation) | Benzoquinone | Cycloadducts | Low | [2] |

| Thiophenes (in situ oxidation) | Maleimides, maleic anhydride | Cycloadducts | Acceptable | [2] |

Generalized Experimental Protocol for Diels-Alder Reaction and SO₂ Extrusion

A solution of the thiophene 1,1-dioxide derivative and the dienophile in a high-boiling inert solvent (e.g., toluene, xylene, or o-dichlorobenzene) is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the aromatic product. The extrusion of sulfur dioxide is often spontaneous under the reaction conditions.[5]

References

A Technical Guide to the Discovery and Isolation of the Parent Thiophene 1,1-Dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of the parent thiophene (B33073) 1,1-dioxide. It is intended for an audience with a technical background in chemistry, particularly organic synthesis and medicinal chemistry. The document details the synthetic protocols, key chemical properties, and reactivity of this important heterocyclic compound.

Introduction

Thiophene 1,1-dioxides are synthetically and theoretically significant compounds that can act as either 2π or 4π components in various cycloaddition reactions.[1] For a long time, the parent thiophene 1,1-dioxide eluded isolation despite numerous efforts, primarily due to its high reactivity and tendency to dimerize.[2] This guide focuses on the seminal work that led to its successful synthesis, isolation, and full characterization, providing a foundational understanding for its application in modern organic synthesis and drug discovery.

Synthesis and Isolation

The first successful isolation of the parent thiophene 1,1-dioxide in a pure, crystalline form was achieved through the oxidation of thiophene with dimethyldioxirane (B1199080) (DMD).[1][2] This method proved effective where others had failed, primarily due to the mild reaction conditions and the ability to remove volatile byproducts at very low temperatures.

This protocol is adapted from the work of Nagasawa et al.[2]

Materials:

-

Thiophene

-

Dimethyldioxirane (DMD) in acetone (B3395972) (prepared according to literature procedures)

-

Acetone (anhydrous)

-

CDCl₃ (for NMR analysis)

Procedure:

-

A dilute solution of thiophene in acetone is cooled to -20 °C.

-

A solution of dimethyldioxirane (3 equivalents) in acetone is added to the thiophene solution while maintaining the temperature at -20 °C.

-

The reaction mixture is stirred at -20 °C for 36 hours.

-

Crucially, the solvent, unreacted DMD, and unreacted thiophene are thoroughly removed under reduced pressure at a temperature below -40 °C. This step is vital to prevent the decomposition of the product in a concentrated solution.[1]

-

The resulting pure thiophene 1,1-dioxide is obtained as colorless crystals.[1]

The following diagram illustrates the synthetic workflow for the preparation of the parent thiophene 1,1-dioxide.

Physicochemical Properties and Characterization

The isolated parent thiophene 1,1-dioxide has been thoroughly characterized using various spectroscopic methods. Due to its instability at higher temperatures, these analyses were typically performed at low temperatures.

Table 1: Physical and Spectroscopic Data for Parent Thiophene 1,1-Dioxide

| Property | Value | Citation |

| Molecular Formula | C₄H₄O₂S | [3] |

| Molecular Weight | 116.14 g/mol | [3] |

| Appearance | Colorless crystals | [1] |

| Melting Point | ~6 °C (with decomposition) | [1][2] |

| ¹H NMR (400 MHz, CDCl₃, -40 °C) | δ 6.53-6.61 (m, α-H), 6.75-6.83 (m, β-H) | [1] |

| ¹³C NMR (100.6 MHz, CDCl₃, -40 °C) | δ 131.1 (α-C), 129.3 (β-C) | [1] |

Stability and Reactivity

The parent thiophene 1,1-dioxide is a thermally labile compound that readily undergoes dimerization.[4] Its stability is highly dependent on concentration and temperature.

Table 2: Kinetic Data for the Dimerization of Parent Thiophene 1,1-Dioxide

| Condition | Half-life (t₁/₂) | Citation |

| 0.12 M in CDCl₃ at 25 °C | 137 min | [2] |

| 0.025 M in CDCl₃ at 25 °C | 747 min | [2] |

| 0.32 M in CDCl₃ at 40 °C | 14 min | [5] |

The primary decomposition pathway is a [4+2] cycloaddition (Diels-Alder) dimerization, where one molecule acts as the diene and another as the dienophile.[6]

The dimerization process of thiophene 1,1-dioxide is a key aspect of its reactivity, as illustrated in the following logical diagram.

Thiophene 1,1-dioxides are valuable partners in Diels-Alder reactions. The electron-withdrawing sulfonyl group makes them electron-deficient dienes, which allows them to react readily with a wide range of dienophiles, including electron-rich alkenes.[4] This reactivity is a key feature that makes thiophene 1,1-dioxides synthetically important. In many cases, the initial Diels-Alder adduct spontaneously extrudes sulfur dioxide to form a new six-membered ring.[7]

An exception to the rapid dimerization is the reaction of the parent thiophene 1,1-dioxide with cyclopentadiene, which successfully yields the Diels-Alder adduct.[2] However, reactions with many other dienophiles are often outcompeted by the dimerization process.[2]

Conclusion

The successful isolation and characterization of the parent thiophene 1,1-dioxide have provided valuable insights into its chemical nature and reactivity. While its inherent instability presents challenges, the methodologies developed for its synthesis and handling have opened avenues for its use as a reactive intermediate in complex organic synthesis. For drug development professionals, the thiophene 1,1-dioxide scaffold offers a unique building block for the construction of novel molecular architectures. A thorough understanding of its properties, particularly its propensity for dimerization and its utility in cycloaddition reactions, is crucial for harnessing its full synthetic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Thiophene, 1,1-dioxide | C4H4O2S | CID 117926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]